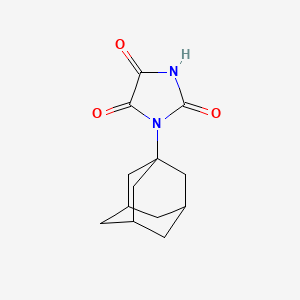

1-(1-Adamantyl)imidazolidine-2,4,5-trione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

The synthesis of 1-(1-Adamantyl)imidazolidine-2,4,5-trione typically involves the reaction of oxalyl chloride with the corresponding ureas . This method provides good yields and involves the following steps:

Reaction with Oxalyl Chloride: The starting material, urea, is reacted with oxalyl chloride to form the imidazolidine-2,4,5-trione ring.

Addition of Adamantane Group: The adamantane group is introduced through a substitution reaction, resulting in the formation of this compound.

Análisis De Reacciones Químicas

1-(1-Adamantyl)imidazolidine-2,4,5-trione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The adamantane group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Inhibition of Soluble Epoxide Hydrolase

The primary application of 1-(1-Adamantyl)imidazolidine-2,4,5-trione lies in its role as an sEH inhibitor. Soluble epoxide hydrolase is involved in the metabolism of epoxyeicosatrienoic acids (EETs), which play a crucial role in cardiovascular health. Inhibition of sEH can lead to increased levels of EETs, promoting vasodilation and anti-inflammatory effects.

Research indicates that compounds containing the imidazolidine-2,4,5-trione moiety exhibit varying degrees of inhibitory activity against sEH. For instance, studies have shown that certain derivatives can achieve inhibition constants ranging from 0.4 nM to 8.4 μM, demonstrating a significant range of efficacy depending on structural modifications .

Case Study: Structure-Activity Relationship

A systematic study analyzed the structure-activity relationship (SAR) of various derivatives of imidazolidine-2,4,5-triones. It was found that modifications such as the type of substituents on the adamantane core significantly influenced both the solubility and inhibitory potency against sEH .

| Compound | Inhibition Constant (μM) | Solubility (mg/mL) | Remarks |

|---|---|---|---|

| 1a | 0.4 | 21 | Highly potent |

| 1b | 8.4 | 10 | Moderate potency |

| 1c | 700 | 5 | Least active |

Case Study: Pharmacological Implications

In pharmacological studies, imidazolidine-2,4,5-triones have been evaluated for their potential as pro-drugs due to their favorable solubility profiles compared to traditional urea-based inhibitors. This characteristic allows for easier formulation and administration in clinical settings . The ability to enhance drug solubility without compromising efficacy is critical in developing therapies for conditions such as hypertension and chronic inflammation.

Mecanismo De Acción

The mechanism of action of 1-(1-Adamantyl)imidazolidine-2,4,5-trione involves its interaction with specific molecular targets. For example, it inhibits the enzyme tyrosyl-DNA phosphodiesterase 1 (TDP1), which is involved in DNA repair . This inhibition can enhance the effectiveness of chemotherapy and radiation therapy by preventing cancer cells from repairing DNA damage.

Comparación Con Compuestos Similares

1-(1-Adamantyl)imidazolidine-2,4,5-trione can be compared with other similar compounds, such as:

- 1,3-Bis(3,5-dimethyladamantan-1-yl)imidazolidine-2,4,5-trione

- 1-(2-Adamantyl)-3-[(1R,4aR,10aR)-7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,4b,5,6,10,10a-decahydrophenanthren-1-yl]imidazolidine-2,4,5-trione

These compounds share the imidazolidine-2,4,5-trione core structure but differ in the substituents attached to the ring. The presence of the adamantane group in this compound provides unique steric and electronic properties, making it distinct from other similar compounds.

Actividad Biológica

1-(1-Adamantyl)imidazolidine-2,4,5-trione (CAS No. 37428-73-2) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The chemical structure of this compound features an adamantyl group attached to an imidazolidine core, which is substituted with three carbonyl groups.

The biological activity of this compound is primarily attributed to its interaction with various biological targets.

Key Mechanisms:

- Histone Acetylation Regulation: The compound has been shown to inhibit histone acetyltransferases, particularly P300/CBP-associated factor (PCAF), affecting gene expression regulation by altering histone acetylation patterns .

- Antioxidant Activity: It exhibits antioxidant properties that may protect cells from oxidative stress .

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Anticancer Studies:

- A study evaluated the cytotoxic effects of the compound on human cancer cell lines. Results indicated that it significantly inhibited cell proliferation in HePG2 (liver cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer) cells. The mechanism involved apoptosis induction and cell cycle arrest .

- Antimicrobial Activity:

- Oxidative Stress Protection:

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

- Absorption and Distribution: The compound is absorbed efficiently in biological systems and shows a tendency to localize in tissues where it exerts its effects.

- Metabolism: It undergoes metabolic transformations that can affect its bioavailability and efficacy.

- Toxicity Profile: Preliminary toxicity assessments indicate that at therapeutic doses, the compound exhibits low toxicity; however, comprehensive toxicological studies are warranted for clinical applications .

Propiedades

IUPAC Name |

1-(1-adamantyl)imidazolidine-2,4,5-trione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c16-10-11(17)15(12(18)14-10)13-4-7-1-8(5-13)3-9(2-7)6-13/h7-9H,1-6H2,(H,14,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSAMZIXLIWFURG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)N4C(=O)C(=O)NC4=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50368763 |

Source

|

| Record name | 1-(1-adamantyl)imidazolidine-2,4,5-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37428-73-2 |

Source

|

| Record name | 1-(1-adamantyl)imidazolidine-2,4,5-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.